molecular formula C19H22N2O3S B283020 N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

货号 B283020
分子量: 358.5 g/mol
InChI 键: NYEBDQQKSHSZER-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, also known as IDH305, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are found in various types of cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. IDH305 has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

作用机制

IDH1 is an enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm and mitochondria. IDH1 mutations result in a gain-of-function activity, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide binds to the mutant IDH1 enzyme and inhibits its activity, leading to a decrease in 2-HG production and a restoration of α-KG levels. This, in turn, leads to a reversal of the oncogenic effects of IDH1 mutations.
Biochemical and Physiological Effects:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has been shown to decrease 2-HG levels and increase α-KG levels in IDH1-mutant cancer cells. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to induce cell differentiation and promote apoptosis in cancer cells. In addition, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies, making it a good candidate for further investigation. However, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has some limitations. It is specific to IDH1 mutations and may not be effective in cancers that do not harbor IDH1 mutations. In addition, the optimal dosage and treatment regimen for N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide have not been established.

未来方向

There are several future directions for the investigation of N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has shown promising results in preclinical studies, and its safety and efficacy in humans need to be evaluated. Another direction is to investigate its combination with other therapies, such as chemotherapy and radiation therapy. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to these therapies, and its combination with them may lead to improved outcomes. Finally, further investigation is needed to identify biomarkers that can predict the response to N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide and to develop strategies to overcome resistance to the drug.
Conclusion:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide is a small molecule inhibitor that targets IDH1 mutations in cancer. It has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has the potential to be a promising therapeutic agent for the treatment of IDH1-mutant cancers, and further investigation is needed to evaluate its safety and efficacy in humans.

合成方法

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, which is then coupled with 4-methylbenzenesulfonyl chloride to form N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

科学研究应用

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of IDH1-mutant cancer cells, induce cell differentiation, and promote apoptosis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide could be a promising therapeutic agent for the treatment of IDH1-mutant cancers.

属性

分子式

C19H22N2O3S

分子量

358.5 g/mol

IUPAC 名称

4-methyl-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13(2)18-12-24-19(20-18)16-6-4-5-7-17(16)21-25(22,23)15-10-8-14(3)9-11-15/h4-11,13,18,21H,12H2,1-3H3/t18-/m1/s1

InChI 键

NYEBDQQKSHSZER-GOSISDBHSA-N

手性 SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=N[C@H](CO3)C(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。